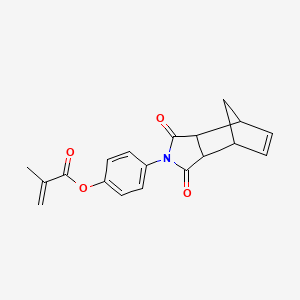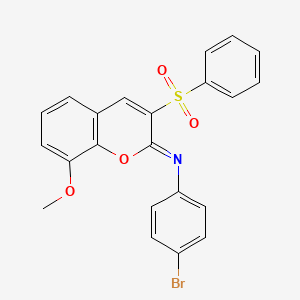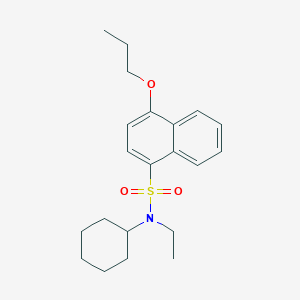![molecular formula C11H14N4S B2975481 5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 725226-96-0](/img/structure/B2975481.png)
5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound featuring a triazole ring, a thiol group, and a substituted phenyl ring. Its multifaceted structure bestows it with unique chemical properties and makes it an object of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically begins with the preparation of 3-(dimethylamino)acetophenone. This is followed by a cyclization reaction involving thiourea and hydrazine under acidic conditions to form the triazole ring. The key reaction condition is the control of pH and temperature to facilitate the successful formation of the triazole ring and thiol substitution.
Industrial Production Methods: : Industrial production methods often involve optimization of these reaction conditions at scale, ensuring consistent yield and purity. This process may include multiple purification steps such as recrystallization, chromatography, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: : Reduction reactions can target the triazole ring or the nitro groups on the phenyl ring.
Substitution: : The compound can participate in electrophilic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions: : Common reagents used include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary but typically require controlled temperatures and sometimes the presence of solvents like ethanol or dimethylformamide.
Major Products: : The major products from these reactions include oxidized disulfides, reduced triazoles, and substituted phenyl derivatives, which can further react to form complex molecules with various functional groups.
Scientific Research Applications
Chemistry: : In chemistry, 5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry due to its ability to form stable complexes with metals.
Biology: : This compound is investigated for its potential biological activities, including antimicrobial, antifungal, and antitumor properties. Its ability to interact with biological macromolecules opens avenues for drug development.
Medicine: : In medicine, researchers explore its therapeutic potential, particularly in designing new pharmaceuticals that leverage its unique chemical structure for targeted action.
Industry: : Industrial applications include its use in the development of advanced materials and as a catalyst in various chemical processes, taking advantage of its robust triazole and thiol functionalities.
Mechanism of Action
The compound exerts its effects through multiple mechanisms depending on the context. In biological systems, it may target specific enzymes or receptors, disrupting normal cellular processes to inhibit growth or induce cell death in pathogens. The molecular pathways involved typically include interaction with the cellular redox system and modification of protein function through the formation of disulfide bonds.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-4H-1,2,4-triazole-3-thiol
4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol
5-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness: : 5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol stands out due to the combined presence of the dimethylamino group and the methyl group on the triazole ring. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-[3-(dimethylamino)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-14(2)9-6-4-5-8(7-9)10-12-13-11(16)15(10)3/h4-7H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGFANJYVUEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2975398.png)
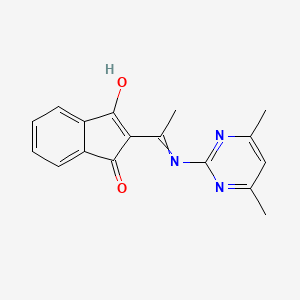

![N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2975403.png)
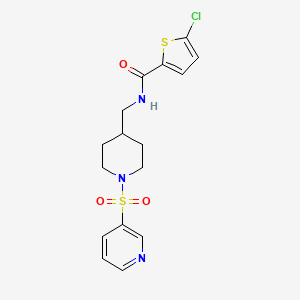
![6-ethyl 3-methyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2975405.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975408.png)
![rel-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2975410.png)
![ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2975411.png)
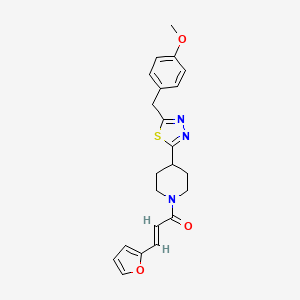
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/new.no-structure.jpg)
